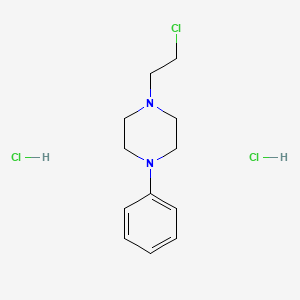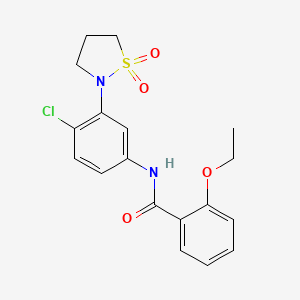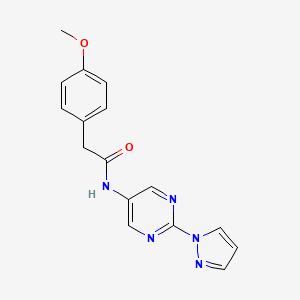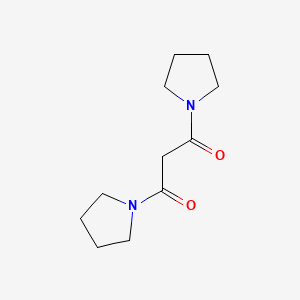![molecular formula C16H28N2O3S B2897944 N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide CAS No. 2380169-38-8](/img/structure/B2897944.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, commonly known as Mocetinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has shown promising results in preclinical and clinical studies as an anti-cancer agent.
Mécanisme D'action
Mocetinostat inhibits N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, which are enzymes that remove acetyl groups from histone proteins. This results in the repression of gene expression and can lead to the development of cancer. Mocetinostat blocks the activity of this compound, leading to an increase in acetylation of histone proteins and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits angiogenesis, which is the development of new blood vessels that supply nutrients to cancer cells. Mocetinostat has been shown to have a low toxicity profile and is well-tolerated in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
Mocetinostat is a potent and selective inhibitor of N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, making it a valuable tool for studying epigenetic regulation of gene expression. However, it is important to note that Mocetinostat has limitations in terms of its specificity for this compound and its potential off-target effects.
Orientations Futures
Future research on Mocetinostat should focus on identifying biomarkers that can predict response to treatment, as well as developing combination therapies that can enhance its anti-cancer activity. Additionally, further studies are needed to investigate the potential of Mocetinostat in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
In conclusion, Mocetinostat is a promising anti-cancer agent that has shown efficacy in preclinical and clinical trials. Its mechanism of action involves the inhibition of N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, leading to the activation of tumor suppressor genes. Future research should focus on identifying biomarkers and developing combination therapies to enhance its anti-cancer activity, as well as investigating its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of Mocetinostat involves a series of chemical reactions, starting with the reaction between 4-(4-morpholinyl)thiophenol and 4-bromo-2-fluorobenzonitrile to form 4-(4-morpholinyl)thiophen-2-yl)(2-fluorophenyl)methanone. This intermediate product is then reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form N-[(4-morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide.
Applications De Recherche Scientifique
Mocetinostat has been extensively studied in preclinical and clinical trials as a potential anti-cancer agent. It has shown promising results in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. Mocetinostat has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c19-15(14-1-7-20-8-2-14)17-13-16(3-11-22-12-4-16)18-5-9-21-10-6-18/h14H,1-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLODAPVTPVCLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)




![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)

![N-(3,4-dimethylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2897877.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)
![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)
![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)

![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)